molecular formula C8H9ClF3NO B2904359 (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride CAS No. 2216746-84-6

(S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride

Cat. No. B2904359
CAS RN: 2216746-84-6
M. Wt: 227.61
InChI Key: JDMQNFSWVGXQKQ-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride” is a chemical compound . The compound is used for research purposes .


Molecular Structure Analysis

The molecular formula of “(S)-2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride” is C8H9ClF3NO . The molecular weight is 227.61 .


Physical And Chemical Properties Analysis

The compound is stored in an inert atmosphere at 2-8°C . Unfortunately, the boiling point is not specified .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • Synthesis of Isoxazole Derivatives: A study by Sahu et al. (2009) detailed the synthesis of substituted aryl-N-chalconyl aminophenols, which were then treated with hydroxylamine hydrochloride to produce novel isoxazole derivatives. These compounds demonstrated significant analgesic and antimicrobial activities, showcasing the potential pharmaceutical applications of similar compounds (Sahu et al., 2009).

Development of Novel Fluorescence Probes

  • Detection of Reactive Oxygen Species: Setsukinai et al. (2003) developed novel fluorescence probes for detecting highly reactive oxygen species (hROS), such as hydroxyl radicals. The probes were synthesized using aminophenol derivatives and showed potential for various biological and chemical applications, highlighting the role of aminophenol derivatives in the development of sensitive detection tools (Setsukinai et al., 2003).

Polymeric and Material Science Research

  • Synthesis of Novel Polyimides: Yin et al. (2005) synthesized novel fluorinated aromatic diamine monomers, including compounds similar to (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride. These monomers were used to create fluorine-containing polyimides with excellent solubility, thermal stability, and mechanical properties, indicating their utility in material science (Yin et al., 2005).

Environmental and Chemical Analysis

  • Detection of Substituted Phenols: Heberer and Stan (1997) discussed the successful derivatization of over 50 substituted phenols, including aminophenols, for detection using gas chromatography-mass spectrometry. This research illustrates the significance of compounds like this compound in environmental and chemical analysis (Heberer & Stan, 1997).

properties

IUPAC Name

4-[(1S)-1-amino-2,2,2-trifluoroethyl]phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO.ClH/c9-8(10,11)7(12)5-1-3-6(13)4-2-5;/h1-4,7,13H,12H2;1H/t7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMQNFSWVGXQKQ-FJXQXJEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](C(F)(F)F)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.